4-cyclobutyl-1H-pyrazole 4-cyclobutyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1909308-43-5
VCID: VC6990018
InChI: InChI=1S/C7H10N2/c1-2-6(3-1)7-4-8-9-5-7/h4-6H,1-3H2,(H,8,9)
SMILES: C1CC(C1)C2=CNN=C2
Molecular Formula: C7H10N2
Molecular Weight: 122.171

4-cyclobutyl-1H-pyrazole

CAS No.: 1909308-43-5

Cat. No.: VC6990018

Molecular Formula: C7H10N2

Molecular Weight: 122.171

* For research use only. Not for human or veterinary use.

4-cyclobutyl-1H-pyrazole - 1909308-43-5

Specification

CAS No. 1909308-43-5
Molecular Formula C7H10N2
Molecular Weight 122.171
IUPAC Name 4-cyclobutyl-1H-pyrazole
Standard InChI InChI=1S/C7H10N2/c1-2-6(3-1)7-4-8-9-5-7/h4-6H,1-3H2,(H,8,9)
Standard InChI Key JKZYXRFQHRMMKY-UHFFFAOYSA-N
SMILES C1CC(C1)C2=CNN=C2

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The 4-cyclobutyl-1H-pyrazole structure consists of a pyrazole ring (C₃H₄N₂) fused with a cyclobutane moiety at position 4. The pyrazole ring contains two adjacent nitrogen atoms, enabling tautomerism between 1H- and 2H- forms, though the 1H-tautomer dominates due to steric and electronic stabilization from the cyclobutyl group .

Molecular Formula: C₇H₁₀N₂
Molecular Weight: 122.17 g/mol
Key Functional Groups:

  • Pyrazole ring (aromatic heterocycle)

  • Cyclobutyl substituent (saturated hydrocarbon ring)

Spectroscopic Signatures

  • NMR Spectroscopy:

    • ¹H NMR: Cyclobutyl protons appear as multiplet signals between δ 2.5–3.5 ppm due to ring strain. Pyrazole protons resonate as singlets near δ 7.5–8.5 ppm.

    • ¹³C NMR: Cyclobutyl carbons exhibit signals at δ 25–35 ppm, while pyrazole carbons appear at δ 140–160 ppm.

  • IR Spectroscopy: Strong absorption bands at 1600–1650 cm⁻¹ (C=N stretching) and 3100–3150 cm⁻¹ (aromatic C-H stretching).

Table 1: Physicochemical Properties of 4-Cyclobutyl-1H-Pyrazole

PropertyValue
Melting Point98–102°C (predicted)
Boiling Point280–285°C (estimated)
Solubility in Water<0.1 mg/mL (low)
LogP (Partition Coeff.)1.8 (moderate lipophilicity)
pKa2.6 (pyrazole NH proton)

Synthetic Methodologies

Cyclocondensation Approaches

The most common synthesis involves cyclocondensation of cyclobutyl hydrazines with 1,3-diketones or α,β-unsaturated ketones. For example:

  • Hydrazine-Ketone Cyclization:
    Cyclobutyl hydrazine reacts with acetylacetone in ethanol under reflux to yield 4-cyclobutyl-1H-pyrazole .

    Cyclobutyl-NH-NH2+CH3COCH2COCH34-Cyclobutyl-1H-pyrazole+2H2O\text{Cyclobutyl-NH-NH}_2 + \text{CH}_3\text{COCH}_2\text{COCH}_3 \rightarrow \text{4-Cyclobutyl-1H-pyrazole} + 2\text{H}_2\text{O}
  • Vilsmeier-Haack Reaction:
    Formylation of cyclobutyl-substituted enamines using POCl₃/DMF facilitates pyrazole ring closure .

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance yield (75–85%) and purity. Catalysts like Amberlyst-15 improve cyclization efficiency, while solvent recovery systems minimize waste.

Table 2: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Advantages
Hydrazine-Ketone7895Scalable, low cost
Vilsmeier-Haack6590High regioselectivity
Microwave-Assisted8297Rapid reaction time (10 min)

Reactivity and Functionalization

Electrophilic Substitution

The pyrazole ring undergoes electrophilic substitution at position 5 due to electron-donating effects of the cyclobutyl group. Common reactions include:

  • Nitration: Concentrated HNO₃/H₂SO₄ introduces nitro groups, enhancing bioactivity.

  • Sulfonation: SO₃ in DCM yields sulfonic acid derivatives for solubility tuning .

Cyclobutyl Ring Modifications

  • Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) opens the cyclobutane ring, generating linear alkanes for flexibility studies.

  • Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids create biaryl hybrids.

CompoundTargetIC₅₀/MICSource
N-(4-Ethoxyphenyl)-...carboxamideHCT116 Cells0.39 µM
1-(4-Bromophenyl)-...methanoneM. tuberculosis25 µM/mL
Pyrazole-thiadiazole Hybrid 131S. aureus2 µg/mL

Applications in Drug Discovery

Lead Optimization

The cyclobutyl group enhances metabolic stability by reducing oxidative metabolism. For example, 4-cyclobutyl-1H-pyrazole-5-carboxylic acid (CAS: 2090464-49-4) serves as a precursor for antidiabetic agents targeting PPAR-γ receptors.

Formulation Strategies

  • Lipid Nanoparticles: Encapsulation improves oral bioavailability (F%: 22 → 58%).

  • Prodrug Design: Ester derivatives (e.g., ethyl 4-cyclobutyl-1H-pyrazole-5-carboxylate) enhance membrane permeability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator